4-(3-Methyl-5-vinylpyridin-2-yl)piperazine-1-carbaldehyde
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Overview
Description
4-(3-Methyl-5-vinylpyridin-2-yl)piperazine-1-carbaldehyde is a chemical compound with the molecular formula C13H17N3O and a molecular weight of 231.29 g/mol . This compound is notable for its unique structure, which includes a piperazine ring substituted with a pyridine derivative. It is used in various research and industrial applications due to its reactivity and selectivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methyl-5-vinylpyridin-2-yl)piperazine-1-carbaldehyde typically involves the reaction of piperazine with a pyridine derivative. One common method includes the use of t-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate as a starting material, which undergoes nucleophilic substitution and catalytic hydrogenation . The reaction conditions often involve the use of solvents like methanol and acetic acid as a catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps like purification through crystallization or chromatography to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-(3-Methyl-5-vinylpyridin-2-yl)piperazine-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The vinyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens or organometallic compounds can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(3-Methyl-5-vinylpyridin-2-yl)piperazine-1-carbaldehyde is used in a wide range of scientific research applications:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and as a potential inhibitor.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and as a reagent in various chemical processes
Mechanism of Action
The mechanism of action of 4-(3-Methyl-5-vinylpyridin-2-yl)piperazine-1-carbaldehyde involves its interaction with specific molecular targets. The piperazine ring can interact with various enzymes and receptors, potentially inhibiting their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, altering their function .
Comparison with Similar Compounds
Similar Compounds
Piperazine derivatives: Compounds like 1-(2-pyridyl)piperazine and 1-(4-methylpiperazin-1-yl)pyridin-2-one share structural similarities.
Pyridine derivatives: Compounds like 2-methyl-5-vinylpyridine and 3-methyl-5-vinylpyridine.
Uniqueness
4-(3-Methyl-5-vinylpyridin-2-yl)piperazine-1-carbaldehyde is unique due to its combination of a piperazine ring with a vinyl-substituted pyridine, providing distinct reactivity and selectivity compared to other similar compounds .
Properties
Molecular Formula |
C13H17N3O |
---|---|
Molecular Weight |
231.29 g/mol |
IUPAC Name |
4-(5-ethenyl-3-methylpyridin-2-yl)piperazine-1-carbaldehyde |
InChI |
InChI=1S/C13H17N3O/c1-3-12-8-11(2)13(14-9-12)16-6-4-15(10-17)5-7-16/h3,8-10H,1,4-7H2,2H3 |
InChI Key |
GNAGKMAPTXPAQV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1N2CCN(CC2)C=O)C=C |
Origin of Product |
United States |
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